molecular formula C17H15N3O3 B2843551 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1210181-71-7

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2843551
CAS RN: 1210181-71-7
M. Wt: 309.325
InChI Key: FAGXFSVOWSARGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a crucial role in regulating intracellular signaling pathways in the brain.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study detailed the synthesis and evaluation of novel 6-oxo-pyridine-3-carboxamide derivatives, showcasing their potent antibacterial and antifungal activities. This research demonstrated the compound's broad-spectrum antimicrobial efficacy, comparable to Ampicillin and Gentamicin, against tested bacteria and its equipotency to Amphotericin B against Aspergillus fumigatus. Additionally, 2D QSAR studies were conducted to correlate the observed activity with the compounds' molecular properties, providing insights into their mechanism of action (El-Sehrawi et al., 2015).

Novel Synthetic Pathways

  • Research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been conducted, highlighting the versatility of these structures in synthesizing complex heterocyclic compounds. This study underscores the significance of these pathways in expanding the repertoire of synthetic options for creating biologically active molecules with potential pharmaceutical applications (Bakhite et al., 2005).

Anticancer Activity and Molecular Docking

  • An experimental and computational study on the synthesis of derivatives through a three-component reaction revealed their non-linear optical (NLO) properties and molecular docking analyses. The binding modes explored near the colchicine binding site of tubulin suggest a potential for inhibiting tubulin polymerization and anticancer activity, demonstrating the compound's relevance in cancer research (Jayarajan et al., 2019).

Chemical Properties and Applications

  • The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates presents a scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This work provides a foundation for developing new chemical entities with potential applications in drug development and chemical biology (Ruano et al., 2005).

properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-4-6-12(7-5-11)15-9-13(20-23-15)10-19-17(22)14-3-2-8-18-16(14)21/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGXFSVOWSARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.